3-(3-Fluoro-5-methoxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(3-Fluoro-5-methoxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9FO4. This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a keto group on the propanoic acid chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-methoxyphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-5-methoxybenzaldehyde.
Knoevenagel Condensation: The benzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form 3-(3-fluoro-5-methoxyphenyl)-2-propenoic acid.
Oxidation: The propenoic acid is then oxidized using an oxidizing agent like potassium permanganate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(3-Fluoro-5-methoxyphenyl)-2-carboxylic acid.
Reduction: 3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-5-methoxyphenyl)-2-oxopropanoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to enzymes or receptors, while the keto group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid
- 3-(3-Fluoro-5-methylphenyl)-2-oxopropanoic acid
- 3-(3-Fluoro-5-methoxyphenyl)-2-hydroxypropanoic acid
Uniqueness
3-(3-Fluoro-5-methoxyphenyl)-2-oxopropanoic acid is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups can create a unique electronic environment that affects its interactions with other molecules.
Properties
Molecular Formula |
C10H9FO4 |
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Molecular Weight |
212.17 g/mol |
IUPAC Name |
3-(3-fluoro-5-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9FO4/c1-15-8-3-6(2-7(11)5-8)4-9(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |
InChI Key |
BLBWGWJOGVPJEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=O)C(=O)O)F |
Origin of Product |
United States |
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